4,5-bis(furan-2-yl)-2-[(E)-(2-hydroxyphenyl)methylideneamino]furan-3-carbonitrile
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Overview
Description
(E)-5’-((2-hydroxybenzylidene)amino)-[2,2’:3’,2’‘-terfuran]-4’-carbonitrile is a Schiff base compound Schiff bases are characterized by the presence of a C=N bond, formed by the condensation of an amine with a carbonyl compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5’-((2-hydroxybenzylidene)amino)-[2,2’:3’,2’‘-terfuran]-4’-carbonitrile typically involves the condensation reaction between 2-hydroxybenzaldehyde and an appropriate amine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-5’-((2-hydroxybenzylidene)amino)-[2,2’:3’,2’‘-terfuran]-4’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(E)-5’-((2-hydroxybenzylidene)amino)-[2,2’:3’,2’‘-terfuran]-4’-carbonitrile has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of sensors and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-5’-((2-hydroxybenzylidene)amino)-[2,2’:3’,2’‘-terfuran]-4’-carbonitrile involves its ability to form complexes with metal ions. This interaction can lead to changes in the electronic properties of the compound, which can be exploited in various applications. The molecular targets and pathways involved depend on the specific application, such as binding to metal ions in coordination chemistry or interacting with biological molecules in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- (E)-6-((4-(diethylamino)-2-hydroxybenzylidene)amino)-2-(2-morpholinoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 2,3-bis[(4-diethylamino-2-hydroxybenzylidene)amino]but-2-enedinitrile
Uniqueness
(E)-5’-((2-hydroxybenzylidene)amino)-[2,2’:3’,2’‘-terfuran]-4’-carbonitrile is unique due to its specific structure, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it suitable for specific applications that similar compounds may not be able to achieve.
Properties
IUPAC Name |
4,5-bis(furan-2-yl)-2-[(E)-(2-hydroxyphenyl)methylideneamino]furan-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O4/c21-11-14-18(16-7-3-9-24-16)19(17-8-4-10-25-17)26-20(14)22-12-13-5-1-2-6-15(13)23/h1-10,12,23H/b22-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKQXDFOTNNCDV-WSDLNYQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(C(=C(O2)C3=CC=CO3)C4=CC=CO4)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/C2=C(C(=C(O2)C3=CC=CO3)C4=CC=CO4)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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